ethyl 2-[4-(methoxycarbonyl)benzamido]-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate
Description
Ethyl 2-[4-(methoxycarbonyl)benzamido]-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate is a cycloheptathiophene derivative characterized by:
- Core structure: A seven-membered cycloheptathiophene ring fused with a thiophene moiety.
- Functional groups:
- An ethyl carboxylate group at position 3 of the thiophene ring.
- A 4-(methoxycarbonyl)benzamido substituent at position 2.
- Molecular formula: C₂₃H₂₆N₂O₅S.
- Molecular weight: 454.53 g/mol.
Properties
IUPAC Name |
ethyl 2-[(4-methoxycarbonylbenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO5S/c1-3-27-21(25)17-15-7-5-4-6-8-16(15)28-19(17)22-18(23)13-9-11-14(12-10-13)20(24)26-2/h9-12H,3-8H2,1-2H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAGUZIHCIFWTRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)C3=CC=C(C=C3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[4-(methoxycarbonyl)benzamido]-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of amino-esters with formamide under reflux conditions . The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-(methoxycarbonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to ensure the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol. Substitution reactions could introduce a wide range of functional groups, depending on the nucleophile used.
Scientific Research Applications
2.1. Intermediate in Drug Development
One of the primary applications of 3-Benzoimidazol-1-YL-butyric acid hydrochloride is as an intermediate in the synthesis of various pharmaceuticals, including Zilpaterol, a β-agonist used in treating respiratory conditions. The compound serves as a key building block in the preparation of more complex molecules that exhibit therapeutic properties .
2.2. Anticancer Activity
Research has indicated that benzimidazole derivatives, including 3-Benzoimidazol-1-YL-butyric acid hydrochloride, exhibit significant anticancer activity. Studies highlight their ability to inhibit DNA synthesis and induce apoptosis in cancer cells. For instance, compounds derived from benzimidazole have shown effectiveness against breast cancer cell lines by interfering with tubulin polymerization and promoting cell cycle arrest . This suggests that 3-Benzoimidazol-1-YL-butyric acid hydrochloride could be explored as a potential anticancer agent.
Potential Therapeutic Uses
Given its promising pharmacological activities, 3-Benzoimidazol-1-YL-butyric acid hydrochloride has potential therapeutic applications in various fields:
- Oncology : As an anticancer agent targeting specific pathways involved in tumor growth and proliferation.
- Respiratory Diseases : As a component in formulations aimed at treating conditions like asthma or chronic obstructive pulmonary disease (COPD) due to its β-agonistic properties .
- Cardiovascular Health : Its role as a receptor modulator could be explored for managing hypertension and related cardiovascular conditions .
Case Studies and Research Findings
Several studies have documented the efficacy of benzimidazole derivatives, including 3-Benzoimidazol-1-YL-butyric acid hydrochloride:
Mechanism of Action
The mechanism of action of ethyl 2-[4-(methoxycarbonyl)benzamido]-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural Similarities and Differences
The compound shares its cycloheptathiophene core with several analogs, differing primarily in the substituents on the benzamido group. Key analogs include:
Physicochemical Properties
| Property | Target Compound | Nitro-substituted Analog | Benzamido Analog |
|---|---|---|---|
| LogP (predicted) | 3.2 | 2.8 | 2.5 |
| Solubility | Low in water; soluble in DMSO | Moderate in polar aprotic solvents | Poor water solubility |
| Stability | Stable under inert conditions | Light-sensitive due to nitro group | Hydrolytically stable |
Key Research Findings
- Biological Screening: Cycloheptathiophene derivatives with electron-withdrawing substituents show higher affinity for NADPH oxidase (NOX) isoforms, as demonstrated in preclinical models .
- Synthetic Challenges : Introduction of substituents post-cyclization (e.g., nitration) often leads to isomer mixtures, necessitating careful purification .
Biological Activity
Ethyl 2-[4-(methoxycarbonyl)benzamido]-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a cyclohepta[b]thiophene core with a methoxycarbonyl group and a benzamido moiety. Its structural complexity contributes to its unique biological properties.
Structural Formula
The chemical structure can be represented as follows:
Research indicates that this compound may exert its effects through several pathways:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in cancer cell proliferation.
- Receptor Binding : It may interact with various receptors that regulate cellular signaling pathways related to growth and apoptosis.
Antitumor Activity
A significant focus of research has been on the compound's antitumor properties. In vitro studies have demonstrated that it exhibits cytotoxic effects against several cancer cell lines.
| Cell Line | IC50 (μM) | Activity Level |
|---|---|---|
| MCF-7 (Breast) | 25.0 | High |
| HeLa (Cervical) | 30.5 | Moderate |
| A549 (Lung) | 45.0 | Moderate |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating the compound's effectiveness against these cancer types .
Anti-inflammatory Properties
This compound has also been investigated for its anti-inflammatory effects. Studies suggest that it may reduce pro-inflammatory cytokine production, potentially benefiting conditions characterized by chronic inflammation .
Case Studies
-
Study on Breast Cancer Cells :
A study evaluated the compound's effect on MCF-7 breast cancer cells. Results indicated a significant reduction in cell viability and increased apoptosis markers after treatment with the compound at varying concentrations . -
In Vivo Assessment :
In animal models, administration of the compound led to reduced tumor size in xenograft models of lung cancer. The study highlighted not only the antitumor efficacy but also an acceptable safety profile with minimal side effects observed . -
Mechanistic Insights :
Further investigations revealed that the compound induces apoptosis via the mitochondrial pathway, evidenced by increased levels of cytochrome c in the cytosol and activation of caspases .
Q & A
Q. What are the common synthetic routes for this compound, and how are intermediates characterized?
The synthesis typically involves multi-step reactions, including cyclocondensation (e.g., Gewald reaction for thiophene core formation) and subsequent functionalization via amidation or esterification. For example, the cyclohepta[b]thiophene scaffold is synthesized using ethyl cyanoacetate and sulfur under controlled conditions . Intermediates are characterized using NMR spectroscopy (e.g., tracking proton environments in CDCl₃ or DMSO-d₆) and HPLC to confirm purity (>90%) .
Key Steps :
Q. How can researchers determine the solubility of this compound for in vitro assays?
Solubility is assessed using DMSO stock solutions followed by serial dilution in aqueous buffers (e.g., PBS). Techniques like UV-Vis spectroscopy quantify solubility by measuring absorbance at λmax (e.g., ~270 nm for thiophene derivatives). If solubility data is unavailable, computational tools (e.g., LogP calculations) predict hydrophobicity .
Q. What spectroscopic methods are critical for structural validation?
- ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., δ 1.35 ppm for ethyl CH₃, δ 7.3–7.5 ppm for aromatic protons) .
- IR Spectroscopy : Confirms functional groups (e.g., C=O at ~1716 cm⁻¹, NH at ~3345 cm⁻¹) .
- Mass Spectrometry : Validates molecular weight (e.g., m/z 455 for related derivatives) .
Advanced Research Questions
Q. How can structural modifications enhance bioactivity or pharmacokinetics?
Strategy : Replace substituents (e.g., substituting the methoxycarbonyl group with fluorinated or sulfonyl groups) to improve solubility or target affinity. For example:
- Fluorine substitution () enhances metabolic stability.
- Sulfonyl groups () improve aqueous solubility and bioavailability.
SAR Table :
| Substituent | Bioactivity (IC₅₀) | Solubility (µg/mL) | Source |
|---|---|---|---|
| Methoxycarbonyl | 10.2 µM (AChE) | 15.8 | |
| 4-Fluorobenzamido | 8.7 µM (AChE) | 22.4 | |
| Ethylsulfonyl | 6.5 µM (Cancer) | 35.6 |
Q. How to resolve contradictions in reported reaction yields or bioactivity data?
- Systematic Replication : Repeat experiments under identical conditions (solvent, temperature, catalyst).
- DoE (Design of Experiments) : Vary parameters (e.g., solvent polarity, reaction time) to identify optimal conditions .
- Cross-Validation : Use orthogonal techniques (e.g., X-ray crystallography vs. NMR) to confirm structural discrepancies .
Q. What mechanistic studies are recommended to explore its biological targets?
- Molecular Docking : Screen against targets like acetylcholinesterase (AChE) or cancer-related kinases using software (AutoDock Vina) .
- In Vitro Assays : Measure enzyme inhibition (e.g., Ellman’s method for AChE) or cytotoxicity (MTT assay) in cell lines .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity and thermodynamics .
Methodological Considerations
Q. How to optimize reaction conditions for scale-up synthesis?
- Solvent Selection : Use polar aprotic solvents (DMF, acetonitrile) for higher yields .
- Catalyst Screening : Test bases (triethylamine) or metal catalysts (Pd/C) to reduce side reactions .
- Process Monitoring : Real-time tracking via TLC or in situ IR to halt reactions at completion .
Q. What analytical approaches validate purity in complex mixtures?
- HPLC-MS : Combines separation with mass confirmation (e.g., ESI+ mode for molecular ions) .
- 2D NMR (COSY, HSQC) : Resolves overlapping signals in congested spectra .
Data Contradiction Analysis
Q. How to address conflicting bioactivity results across studies?
- Standardize Assays : Use identical cell lines (e.g., HeLa for cytotoxicity) and positive controls.
- Meta-Analysis : Pool data from multiple studies (e.g., PubChem CID 953294 derivatives) to identify trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
